L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-
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Overview
Description
L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an ornithine backbone modified with an imino(nitroamino)methyl group and a quinolinylsulfonyl group. These modifications impart distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] involves multiple steps, starting with the protection of the ornithine amino groups. The imino(nitroamino)methyl group is introduced through a series of nitration and reduction reactions. The quinolinylsulfonyl group is then attached using sulfonylation reactions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, including chromatography and crystallization, are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The quinolinylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, including:
Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including nitric oxide synthesis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- L-Ornithine,n5-[imino(nitroamino)methyl]-L-ornithyl-N5-[imino(nitroamino)methyl]-
- NG-nitro-L-arginine (N5-[imino(nitroamino)methyl]-L-ornithine)
Uniqueness
L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These properties make it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C16H20N6O6S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C16H20N6O6S/c1-10-8-11-4-2-6-13(14(11)19-9-10)29(27,28)21-12(15(23)24)5-3-7-18-16(17)20-22(25)26/h2,4,6,8-9,12,21H,3,5,7H2,1H3,(H,23,24)(H3,17,18,20)/t12-/m0/s1 |
InChI Key |
AXYQNWAIBCSELU-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O)N=C1 |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)N=C1 |
Origin of Product |
United States |
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